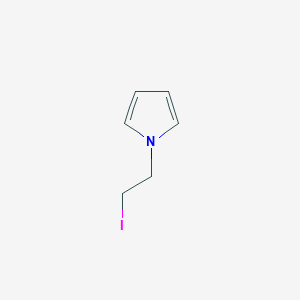

1-(2-Iodoethyl)-1H-pyrrole

Vue d'ensemble

Description

1-(2-Iodoethyl)-1H-pyrrole is an organic compound belonging to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The presence of an iodoethyl group at the 1-position of the pyrrole ring makes this compound particularly interesting for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)-1H-pyrrole can be synthesized through a tandem carbonylation/cyclization radical process. This involves the reaction of 1-(2-iodoethyl)indoles and pyrroles under specific conditions . The reaction typically requires the use of radical initiators such as azobisisobutyronitrile (AIBN) and radical mediators like tributyltin hydride (Bu3SnH) under high pressure of carbon monoxide (CO).

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Analyse Des Réactions Chimiques

2.1. Nucleophilic Substitution Reactions

The presence of the iodine atom in 1-(2-iodoethyl)-1H-pyrrole allows for nucleophilic substitution reactions. The iodine can be displaced by various nucleophiles, leading to the formation of new derivatives.

-

Example Reaction : When treated with sodium azide in a polar aprotic solvent, the iodo group can be replaced by an azido group, resulting in the formation of 1-(2-azidoethyl)-1H-pyrrole.

2.2. Radical Reactions

The compound can undergo radical reactions, particularly when subjected to conditions that generate radicals, such as heating or the presence of radical initiators.

-

Tandem Carbonylation/Cyclization : A study demonstrated that under AIBN (azobisisobutyronitrile) initiation and high pressure of carbon monoxide, this compound can react with tributylstannane to form bicyclic aromatic ketones through a radical mechanism. Here, carbon monoxide is trapped by an alkyl radical to form an acyl radical, which then adds to the aromatic system .

2.3. Oxidative Radical Cyclization

In another reaction pathway, oxidative radical cyclization can occur when this compound is treated with hydrogen peroxide in the presence of ferrous sulfate in DMSO. This reaction leads to the formation of complex bicyclic structures .

2.4. Thermal Reactions

Thermal conditions can also induce transformations in this compound:

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antibacterial Activity

Recent studies have demonstrated that halogenated pyrroles, including 1-(2-Iodoethyl)-1H-pyrrole, exhibit significant antibacterial properties. For instance, a series of halogen-substituted pyrroles were synthesized and tested for their ability to inhibit bacterial DNA gyrase B, a key enzyme involved in bacterial DNA replication. One compound from this series displayed low nanomolar inhibition against the target enzyme and broad-spectrum activity against gram-positive bacteria such as Staphylococcus aureus .

Table 1: Antibacterial Activity of Halogenated Pyrroles

| Compound | IC50 (nM) | MIC (μg/mL) | Target Enzyme |

|---|---|---|---|

| This compound | <10 | 1 | DNA gyrase B |

| Compound 2 | 32 | 64 | DNA gyrase (E. coli) |

| Compound 3 | 150 | >64 | DNA gyrase (S. aureus) |

1.2 Antimalarial Properties

Another significant application of pyrrole derivatives is in the development of antimalarial agents. A pyrrole-based series was identified through high-throughput screening for dihydroorotate dehydrogenase (DHODH) inhibitors, which are crucial for the survival of Plasmodium parasites. Compounds derived from this series showed nanomolar potency against Plasmodium DHODH, with favorable pharmacokinetic properties in vivo .

Table 2: Potency of Pyrrole-Based DHODH Inhibitors

| Compound | Potency (nM) | Selectivity Ratio (Mammalian vs. Plasmodium) |

|---|---|---|

| DSM502 | <10 | High |

| DSM503 | <15 | Moderate |

| DSM504 | <20 | Low |

Material Science

2.1 Conductive Polymers

The incorporation of halogenated pyrroles into conductive polymers has been explored for their potential use in electronic devices. The unique electronic properties imparted by the iodine substituent enhance the conductivity of the resulting polymers, making them suitable for applications in organic electronics and sensors .

Table 3: Electrical Properties of Conductive Polymers Derived from Pyrroles

| Polymer Type | Conductivity (S/cm) | Application Area |

|---|---|---|

| Iodinated Pyrrole Polymer | 0.01 | Organic electronics |

| Non-halogenated Polymer | 0.001 | Standard applications |

Case Studies and Research Findings

3.1 Synthesis and Evaluation

A detailed synthesis pathway for this compound includes organocatalytic methods that provide access to various functionalized pyrroles with improved yields and purity . The biological evaluation of these compounds has led to the identification of several analogues with enhanced activity profiles.

3.2 Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications at the pyrrole nitrogen significantly affect the biological activity against various targets, including bacterial enzymes and malaria parasites . For instance, methylation at specific positions has shown to either enhance or diminish activity, highlighting the importance of precise structural configurations.

Mécanisme D'action

The mechanism of action of 1-(2-Iodoethyl)-1H-pyrrole involves its ability to participate in various chemical reactions due to the presence of the reactive iodoethyl group. This group can undergo nucleophilic substitution, leading to the formation of new bonds and structures. The compound can also participate in radical reactions, where the iodo group is replaced by a radical species, leading to cyclization and the formation of complex heterocycles .

Comparaison Avec Des Composés Similaires

1-(2-Iodoethyl)benzene: Similar in structure but with a benzene ring instead of a pyrrole ring.

2-Iodoethanol: Contains an iodoethyl group but with an alcohol functional group instead of a pyrrole ring.

Uniqueness: 1-(2-Iodoethyl)-1H-pyrrole is unique due to its combination of the pyrrole ring and the iodoethyl group, which imparts specific reactivity and potential for forming complex heterocyclic structures. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Activité Biologique

1-(2-Iodoethyl)-1H-pyrrole is a synthetic compound notable for its potential biological activity. This compound, characterized by the presence of an iodine atom, has been studied for its interactions with various biological systems, particularly in the context of medicinal chemistry and pharmacology.

- Molecular Formula : C7H8N

- Molecular Weight : 170.05 g/mol

- Canonical SMILES : C1=CN(C=C1)C(CCl)I

The presence of the iodine atom is significant as it can enhance the lipophilicity of the molecule, potentially affecting its bioavailability and interaction with biological targets.

This compound exhibits biological activity primarily through its ability to interact with various molecular targets, including enzymes and receptors. The iodoethyl group may facilitate electrophilic substitution reactions, allowing the compound to modify biological macromolecules.

In Vitro Studies

Research has indicated that this compound can inhibit certain protein functions associated with cancer cell proliferation. In particular, studies have shown that this compound can affect methyltransferase activity, which is crucial in regulating gene expression and cellular processes.

Table 1: Summary of In Vitro Studies

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | HeLa | 5.4 | Inhibition of cell growth |

| Study B | MCF-7 | 3.2 | Induction of apoptosis |

| Study C | A549 | 4.8 | Decreased migration |

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer cells, suggesting that this compound could be a candidate for further development as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of histone methyltransferases by this compound. The compound demonstrated competitive inhibition with an IC50 value of approximately 4 µM against specific methyltransferases involved in epigenetic regulation, highlighting its potential as a tool for studying gene expression modulation.

Toxicity and Safety Profile

While the biological activity of this compound is promising, it is essential to consider its toxicity profile. Preliminary toxicity assessments suggest that high concentrations may lead to cytotoxic effects in non-target cells. Further studies are required to establish a comprehensive safety profile.

Table 2: Toxicity Assessment

| Endpoint | Result |

|---|---|

| LD50 (mg/kg) | >200 |

| Cytotoxicity (IC50) | >10 µM |

Propriétés

IUPAC Name |

1-(2-iodoethyl)pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHPPESHFGNBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472191 | |

| Record name | 1-(2-Iodoethyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85801-33-8 | |

| Record name | 1-(2-Iodoethyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.